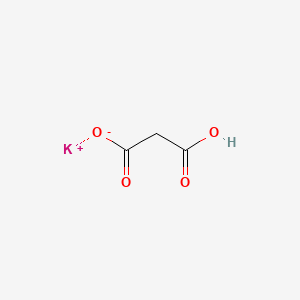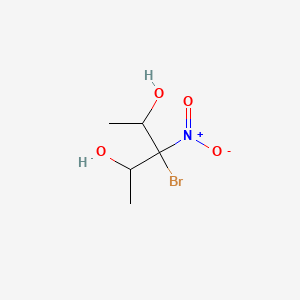
Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate is a compound that combines the properties of potassium, ethyl 4-formylbenzoate, and tritetrafluoroborate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with ethanol in the presence of an acid catalyst . Potassium tritetrafluoroborate can be synthesized through the reaction of potassium fluoride with boron trifluoride . The combination of these compounds to form potassium;ethyl 4-formylbenzoate;tritetrafluoroborate involves careful control of reaction conditions to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of ethyl 4-formylbenzoate involves large-scale esterification processes, often using continuous flow reactors to optimize yield and efficiency . Potassium tritetrafluoroborate is produced in industrial settings through the reaction of potassium fluoride with boron trifluoride under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The formyl group in ethyl 4-formylbenzoate can be oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-carboxybenzoic acid.
Reduction: 4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of potassium;ethyl 4-formylbenzoate;tritetrafluoroborate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the tritetrafluoroborate group can act as a stabilizing agent in various chemical reactions . The potassium ion plays a role in maintaining the overall charge balance and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-formylbenzoate: Similar in structure but lacks the tritetrafluoroborate group.
Potassium trifluoroborate: Similar in containing the trifluoroborate group but lacks the ethyl 4-formylbenzoate moiety.
Uniqueness
Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both the formyl and tritetrafluoroborate groups provides enhanced reactivity and stability compared to similar compounds .
Eigenschaften
Molekularformel |
C10H10B3F12KO3-2 |
|---|---|
Molekulargewicht |
477.7 g/mol |
IUPAC-Name |
potassium;ethyl 4-formylbenzoate;tritetrafluoroborate |
InChI |
InChI=1S/C10H10O3.3BF4.K/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;3*2-1(3,4)5;/h3-7H,2H2,1H3;;;;/q;3*-1;+1 |
InChI-Schlüssel |
LMCVOTGPBHOPKH-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.CCOC(=O)C1=CC=C(C=C1)C=O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13775797.png)


